8-Benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions typically involve heating and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
8-Benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium carbonate.
Solvents: DMF, DMSO, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
8-Benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione has several scientific research applications:
Chemistry: Used as a model compound in studies of xanthine derivatives and their reactions.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic effects in respiratory diseases and its mechanism of action as a bronchodilator.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
The mechanism of action of 8-Benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione involves its role as a selective A1 adenosine receptor antagonist. By blocking these receptors, the compound prevents bronchoconstriction and promotes bronchodilation. This action helps alleviate symptoms of bronchial asthma and other respiratory conditions .
Comparison with Similar Compounds
Similar Compounds
Theophylline: Another xanthine derivative with bronchodilator properties.
Aminophylline: A compound similar to theophylline but with additional ethylenediamine groups.
Caffeine: A well-known xanthine derivative with stimulant effects.
Uniqueness
8-Benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione is unique due to its specific substitution pattern, which enhances its selectivity for A1 adenosine receptors. This selectivity contributes to its effectiveness as a bronchodilator with potentially fewer side effects compared to other xanthine derivatives .
Properties
Molecular Formula |
C20H29N5O3 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
8-benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione |
InChI |
InChI=1S/C20H29N5O3/c1-4-24(12-13-26)10-11-25-16(14-15-8-6-5-7-9-15)21-18-17(25)19(27)23(3)20(28)22(18)2/h5-9,17-18,26H,4,10-14H2,1-3H3 |
InChI Key |
MCJCQMUEOOKSKC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCN1C2C(N=C1CC3=CC=CC=C3)N(C(=O)N(C2=O)C)C)CCO |
Origin of Product |
United States |
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